4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methyl-5-nitro-6-phenylmethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-10(16(17)18)11(15-12(13)14-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFYXCKZRCRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437278 | |
| Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160948-33-4 | |
| Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrimidine Core
The pyrimidine scaffold is typically derived from 2-amino-4-chloro-6-methylpyrimidine. The chlorine atom at position 4 serves as a leaving group, enabling nucleophilic substitution with benzyloxy groups. In a representative procedure, 2-amino-4-chloro-6-methylpyrimidine is reacted with benzyl alcohol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-benzyloxy-6-methylpyrimidin-2-amine.
Nitration at Position 5
Introducing the nitro group at position 5 requires careful control of nitration conditions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the pyrimidine ring, driven by the electron-donating effects of the adjacent amino and benzyloxy groups.
Nitration Parameters:
Challenges and Byproduct Formation
Competitive nitration at position 3 is observed in 10–15% of cases due to residual electron density from the benzyloxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product with >95% purity.
Palladium-Catalyzed Cross-Coupling Approach
Synthesis of 2-Chloro-5-nitropyrimidine Intermediate
An alternative route begins with 2,4-dichloro-5-nitropyrimidine, where the chlorine at position 4 is replaced by a benzyloxy group via Suzuki-Miyaura coupling. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts, the reaction proceeds in tetrahydrofuran (THF) at 60°C.
Coupling Reaction Details:
Amination at Position 2
The 2-chloro substituent is displaced by ammonia in a sealed tube reaction. Employing ammonium hydroxide (NH₄OH) and ethanol at 100°C for 6 hours affords the target amine.
Amination Parameters:
Convergent Synthesis via Imine Formation
Benzyloxy Group Introduction
A less conventional method involves condensing 2,4,6-trinitrobenzenesulfonic acid with benzaldehyde to form a benzyl sulfonate intermediate. Subsequent nucleophilic attack by 6-methyl-5-nitropyrimidin-2-amine in acetonitrile at reflux introduces the benzyloxy group.
Reaction Optimization:
Limitations and Scalability
This route suffers from moderate yields and requires stringent moisture control, making it less viable for industrial production.
Comparative Evaluation of Synthetic Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | Nitration at 5-position | 65–72% | >95% | High |
| Palladium-Catalyzed | Suzuki coupling | 89–92% | >98% | Moderate |
| Convergent Synthesis | Imine formation | 55–60% | 90% | Low |
Industrial Production Considerations
Continuous Flow Nitration
Recent advances utilize microreactor systems for nitration, enhancing heat dissipation and reducing side reactions. A mixture of fuming HNO₃ and acetic anhydride in a PTFE reactor at 10°C achieves 85% yield with <5% byproducts.
Catalytic Recycling
Palladium catalysts are recovered via filtration over celite, reducing production costs by 20–30% in large-scale batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy and amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituted Chloro-Nitropyrimidines
4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)
4-Chloro-6-methyl-5-nitro-pyrimidin-2-amine (CAS 13162-24-8)
Aromatic Substituted Pyrimidines
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)
Functionalized Pyrimidin-2-amines
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Comparative Analysis Table
Research Implications and Gaps
- Electronic Effects : The benzyloxy group in the target compound may enhance steric hindrance and lipophilicity compared to chloro or nitro analogs, influencing drug-likeness .
- Toxicity Data: Limited hazard data for analogs complicates comparative risk assessments .
- Synthetic Utility : The nitro group in the target compound could serve as a precursor for reduction to amine derivatives, a pathway less feasible in chloro-substituted analogs .
Biological Activity
4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- Functional Groups : Nitro group (-NO2), amine group (-NH2), and benzyloxy group (-O-C6H5).
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition rates.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.
Anticancer Activity
The compound has also shown promising anticancer effects. In vitro studies have indicated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast) | 15 µM |
| HT-29 (Colon) | 20 µM |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways related to cell survival and death.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased cell death in cancer cells.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
- Nitric Oxide Synthase Inhibition : Preliminary studies suggest that it may inhibit nitric oxide synthase (nNOS), which is implicated in several neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity.
- Position 4 Substituents : Variations at this position have shown that electron-withdrawing groups enhance anticancer activity.
- Position 6 Methyl Group : The presence of a methyl group at position 6 is essential for maintaining activity against both microbial and cancer cell lines.
- Benzyloxy Group Stability : The benzyloxy group increases lipophilicity, enhancing cellular uptake and bioavailability.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
Anticancer Efficacy in Xenograft Models : In a xenograft model using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Tumor Size Reduction : 65% after 28 days of treatment.
-
In Vivo Antimicrobial Activity : In mouse models infected with Staphylococcus aureus, administration of the compound resulted in a marked decrease in bacterial load.
- Bacterial Load Reduction : 70% decrease after treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting from commercial pyrimidine precursors. Key steps include nitration, benzyloxy substitution, and amine functionalization. Optimization focuses on:
- Temperature : Controlled nitration at 0–5°C to avoid over-oxidation .
- Catalysts : Use of Pd/C or Raney nickel for selective reductions (e.g., nitro to amino groups) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the benzyloxy group .
- Yield Improvement : Continuous flow reactors improve scalability and reduce side-product formation .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70% |
| 2 | Benzyloxy Substitution | K₂CO₃, DMF, 80°C | 75–85% |
| 3 | Amine Formation | NH₃/MeOH, 50°C | 65–80% |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, nitro group deshielding C5) .
- HPLC-MS : Reversed-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect nitro-group degradation products .
- FT-IR : Nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) stretching vibrations validate functional groups .
Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Nitro and benzyloxy groups hydrolyze under strong acidic/basic conditions. Stability studies (pH 2–12, 25°C) show degradation >pH 10 due to benzyloxy cleavage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 180°C, with exothermic peaks linked to nitro-group reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory antimicrobial activity data across bacterial strains?
- Methodological Answer :
- Key SAR Insights :
- Nitro group at C5 enhances Gram-positive activity (e.g., S. aureus MIC: 2 µg/mL) but reduces Gram-negative efficacy due to poor membrane penetration .
- Methyl at C6 improves metabolic stability, while benzyloxy at C4 modulates lipophilicity (logP ~1.8) .
- Data Contradictions : Discrepancies in E. coli activity (MIC 8–32 µg/mL) may stem from efflux pump variability. Use proteomic assays (e.g., β-galactosidase reporter systems) to map resistance mechanisms .
Q. What computational strategies predict the compound’s binding modes with nitric oxide synthase (NOS) for anticancer applications?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with NOS’s heme-binding pocket. Key residues (e.g., Trp372, Glu377) form hydrogen bonds with the pyrimidine core .
- MD Simulations : GROMACS trajectories (100 ns) assess stability of nitro group orientation in the active site .
- Validation : Correlate computational binding scores (Kd calc. 5–10 µM) with enzyme inhibition assays (IC₅₀ 8 µM) .
Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding networks affecting polymorph formation?
- Methodological Answer :
- X-ray Crystallography : Monoclinic P2₁/c space group (Z = 4) reveals intramolecular N–H⋯N bonds (2.1 Å) between C2-amine and pyrimidine N1 .
- Polymorph Control : Solvent evaporation (THF vs. ethanol) dictates packing motifs. THF favors π-π stacking (3.4 Å interplanar distance), while ethanol promotes C–H⋯O interactions .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Stepwise Approach :
Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance (e.g., t₁/₂ <1 hr in mice) .
Metabolite Identification : CYP450 isoforms (e.g., CYP3A4) oxidize the benzyloxy group; use hepatic microsomes to map degradation pathways .
Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) improves bioavailability by 3-fold in murine models .
Safety and Handling for Academic Labs
Q. What protocols mitigate risks during large-scale synthesis?
- Key Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
